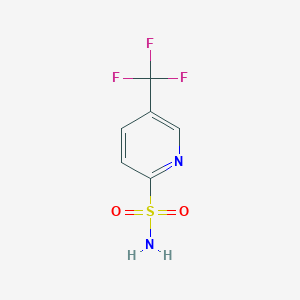

5-(Trifluoromethyl)pyridine-2-sulfonamide

Description

Significance of Sulfonamide and Trifluoromethyl Pyridine (B92270) Moieties in Chemical Science

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry. Historically, sulfonamides were the first class of synthetic antibacterial drugs to be used systemically, marking a revolutionary step in medicine before the advent of penicillin. wikipedia.orgebsco.com Beyond their antimicrobial properties, sulfonamides exhibit a vast array of biological activities, including antiviral, antidiabetic, and anticancer effects. openaccesspub.org This versatility makes them a privileged scaffold in drug discovery.

Similarly, the trifluoromethylpyridine (TFMP) moiety has gained substantial attention. The trifluoromethyl group (-CF₃) possesses unique properties, such as high electronegativity and lipophilicity, which can significantly alter the physicochemical and biological characteristics of a molecule. nih.govmdpi.com When incorporated into a pyridine ring, it can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability. mdpi.comresearchgate.net Consequently, TFMP derivatives are crucial intermediates in the synthesis of numerous agrochemicals and pharmaceuticals. nih.govresearchoutreach.org

The combination of these two powerful moieties in 5-(Trifluoromethyl)pyridine-2-sulfonamide results in a chemical entity with a high potential for novel biological activity, driving its relevance in current chemical research.

Historical Context of Research on Analogous Chemical Scaffolds

The historical development of analogous chemical structures provides a foundation for understanding the current interest in this compound.

The era of sulfonamide research began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial sulfonamide. wikipedia.orgresearchgate.net This breakthrough, which earned Gerhard Domagk the 1939 Nobel Prize in Medicine, spurred the synthesis of thousands of sulfonamide derivatives, leading to drugs with improved efficacy and broader applications. wikipedia.orgopenaccesspub.orgyoutube.com This extensive history has established a deep understanding of the structure-activity relationships of sulfonamides.

The introduction of the trifluoromethyl group into pyridine rings is a more recent development. The first synthesis of a trifluoromethylpyridine was reported in 1947. jst.go.jp However, its application in biologically active compounds gained significant momentum later. A key milestone was the commercialization of Fluazifop-butyl in 1982, the first herbicide containing a TFMP structure. nih.govresearchoutreach.org Since then, the demand for TFMP derivatives has steadily increased, with numerous agrochemicals and pharmaceuticals incorporating this scaffold. nih.govjst.go.jp

The study of pyridine sulfonamide hybrids, which combine these two scaffolds, represents a logical progression, aiming to leverage the beneficial properties of both components to create novel molecules with enhanced performance.

Current Research Landscape and Academic Relevance of the Compound

Current academic research on this compound and its analogs is primarily focused on synthetic chemistry and the exploration of their biological activities. The compound itself is often utilized as a key building block or intermediate in the synthesis of more complex molecules. nih.gov

Recent studies have demonstrated that pyridine-based sulfonamides exhibit a wide range of biological effects, including:

Antitumor Activity: Certain pyridine-sulfonamide hybrids have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), showing promise as anticancer agents. nih.gov

Antimicrobial and Antiviral Properties: Researchers are actively designing and synthesizing novel pyridine-based N-sulfonamides that exhibit significant antiviral and antimicrobial characteristics. acs.orgresearchgate.net

Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group, making these compounds candidates for inhibiting metalloenzymes.

Agrochemical Applications: Building on the success of TFMP in pesticides, research continues to explore new derivatives for enhanced antibacterial and insecticidal activities. rsc.org

The academic relevance of this compound is underscored by its role as a versatile scaffold for developing new therapeutic agents and agrochemicals. The ongoing exploration of its synthesis and the biological evaluation of its derivatives continue to be active areas of investigation. researchgate.netrsc.orgekb.eg

Below are the key chemical properties of the title compound.

| Property | Value |

| CAS Number | 332366-24-2 |

| Molecular Formula | C₆H₅F₃N₂O₂S |

| Molecular Weight | 226.18 g/mol |

| InChI Key | ALVGBQAQQGTDKU-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVGBQAQQGTDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Trifluoromethyl Pyridine 2 Sulfonamide and Its Derivatives

Advanced Synthetic Routes and Reaction Pathways

The construction of the 5-(trifluoromethyl)pyridine-2-sulfonamide scaffold can be achieved through several advanced synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Direct Sulfonation Approaches

Direct sulfonation strategies aim to introduce the sulfonamide group onto a pre-existing 5-(trifluoromethyl)pyridine core. One conceptual approach involves the direct oxidative coupling of a corresponding thiol with an amine source. This method represents an atom-efficient and step-economic strategy as it avoids the pre-functionalization of substrates. rsc.org For instance, general electrochemical methods have been developed for the direct anodic coupling of thiols and amines to form sulfonamides. acs.org While specific examples for 5-(trifluoromethyl)pyridine-2-thiol (B7722606) are not prevalent, this strategy is notable. In some cases, heteroarylamines that are typically challenging substrates can be successfully coupled by adding pyridine (B92270) as an electron-mediator. acs.org

A more traditional and widely applied route involves a two-step process starting from a precursor like 2-amino-5-(trifluoromethyl)pyridine. This intermediate would first be converted to the corresponding sulfonyl chloride, typically using sodium nitrite (B80452) in the presence of hydrochloric acid, followed by reaction with sulfur dioxide and a copper catalyst (Sandmeyer-type reaction). The resulting 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is a key intermediate which can then be readily reacted with ammonia (B1221849) or an amine to furnish the desired sulfonamide. This latter step is demonstrated in the final step of the synthesis of the HIV protease inhibitor Tipranavir, where 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is coupled with a complex amine. nih.gov

Coupling Reactions Involving Pyridine and Sulfonamide Precursors

Cross-coupling reactions are powerful tools for forming the crucial C–N or S–N bonds in sulfonamide synthesis. The Buchwald-Hartwig and Ullmann-type reactions are prominent in this context. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. organic-chemistry.org It can be applied to synthesize sulfonamides by coupling an aryl or heteroaryl halide (or pseudohalide) with a sulfonamide. thieme-connect.comresearchgate.net In the context of this compound, this would typically involve the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with a sulfonamide nucleophile under palladium catalysis. The development of specialized ligands has expanded the scope of this reaction to include a wide range of substrates and has enabled the use of ammonia equivalents for the synthesis of primary arylamines. organic-chemistry.org

Ullmann Condensation: The Ullmann-type reaction is a copper-promoted conversion of aryl halides with amines, thiols, or their derivatives. wikipedia.org While traditionally requiring harsh conditions such as high temperatures and polar solvents, modern iterations use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org This methodology has been successfully applied to the sulfur-(hetero)arylation of sulfenamides with (hetero)aryl iodides using inexpensive copper(I) iodide as the catalyst, demonstrating broad scope, including 5- and 6-membered ring heteroaryl iodides. researchgate.netnih.govacs.org This provides a viable pathway for constructing the pyridine-sulfur bond integral to the target compound's structure.

Table 1: Comparison of Coupling Reactions for Sulfonamide Synthesis

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium complexes | Copper (metal or salts) |

| Typical Substrates | Aryl/heteroaryl halides & triflates; Amines/sulfonamides | Aryl/heteroaryl halides; Amines/thiols/sulfenamides |

| Reaction Conditions | Generally milder temperatures | Traditionally high temperatures, modern methods are milder |

| Key Advantage | High functional group tolerance, broad scope | Lower cost of catalyst (copper vs. palladium) |

| References | organic-chemistry.orgthieme-connect.comresearchgate.net | wikipedia.orgresearchgate.netnih.govacs.org |

Multicomponent Reactions in Compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of highly substituted pyridine rings, some of which incorporate sulfonamide functionalities.

For example, a catalytic one-pot MCR has been reported for the synthesis of a library of pyridines with sulfonamide moieties. rsc.org This reaction typically involves an aryl aldehyde, malononitrile, an N-(4-acetylphenyl)sulfonamide derivative, and ammonium (B1175870) acetate, often under solvent-free conditions at elevated temperatures. rsc.orgresearchgate.net While not directly yielding this compound, these methodologies establish a proof of concept for the rapid assembly of complex pyridine sulfonamides from simple precursors. The strategic selection of a trifluoromethyl-containing starting material could potentially adapt this route for the synthesis of the target compound or its analogues.

Stereoselective Synthesis of Analogues

The synthesis of chiral analogues of this compound is of interest for exploring structure-activity relationships in medicinal chemistry. Stereoselective synthesis aims to control the formation of specific stereoisomers.

One relevant example is the regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro- nih.govchemicalbook.comchemicalbook.comtriazolo[1,5-a]pyrimidines. researchgate.net This reaction, conducted under solvent-free and catalyst-free conditions, combines an aromatic aldehyde, a trifluoromethyl-β-diketone (like 1,1,1-trifluoropentane-2,4-dione), and 3-amino-1,2,4-triazole. The process generates multiple stereocenters with high selectivity. Although this does not produce a pyridine-2-sulfonamide (B152805) directly, it demonstrates a viable strategy for constructing complex, chiral heterocyclic systems bearing a trifluoromethyl group, which could be adapted for creating analogues.

Development of Trifluoromethylpyridine Intermediates for Sulfonamide Synthesis

The availability of appropriately substituted trifluoromethylpyridine intermediates is paramount for the synthesis of the target sulfonamide. 2-Chloro-5-(trifluoromethyl)pyridine is a particularly crucial building block. nih.govchemicalbook.com

Halogen Exchange Reactions for Trifluoromethyl Group Incorporation

The introduction of the trifluoromethyl group onto a pyridine ring is most commonly achieved via a halogen exchange (Halex) reaction. This process typically involves the fluorination of a trichloromethylpyridine precursor. nih.govjst.go.jp

The synthesis often starts from 3-picoline (3-methylpyridine). The methyl group is first chlorinated to a trichloromethyl group (-CCl₃). This intermediate, such as 2-chloro-5-(trichloromethyl)pyridine, is then subjected to fluorination. chemicalbook.com The reaction is carried out by treating the (trichloromethyl)pyridine compound with hydrogen fluoride (B91410) (HF) in the liquid phase, often in the presence of a metal halide catalyst at super-atmospheric pressures. google.com This exchange of chlorine atoms for fluorine atoms converts the -CCl₃ group into the desired -CF₃ group, yielding key intermediates like 2-chloro-5-(trifluoromethyl)pyridine or 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govgoogle.comalfa-chemical.com

Vapor-phase reactions at high temperatures (>300°C) over transition metal-based catalysts also provide an efficient route. nih.govjst.go.jp Simultaneous vapor-phase chlorination and fluorination of 3-picoline can yield 2-chloro-5-(trifluoromethyl)pyridine in a simple one-step process, although the formation of some multi-chlorinated by-products is possible. nih.gov

Table 2: Key Intermediates and Synthesis Highlights

| Intermediate | Precursor | Key Reaction | Synthesis Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-methylpyridine | Free-radical chlorination | Varies | nih.gov |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine | Halogen Exchange (Fluorination) | Liquid phase with HF catalyst or high-temp vapor phase | nih.govchemicalbook.comgoogle.com |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Chlorination | Ferric chloride catalyst, 150-170 °C | alfa-chemical.com |

| 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride | 2-Amino-5-(trifluoromethyl)pyridine | Sandmeyer-type reaction | NaNO₂, HCl, SO₂, Cu catalyst | nih.gov |

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

A prevalent and efficient strategy for the synthesis of 5-(trifluoromethyl)pyridine derivatives involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl (CF₃) group. This approach, known as cyclocondensation, offers a powerful means to assemble the heterocyclic core with the desired substitution pattern. nih.gov A variety of trifluoromethyl-containing building blocks are employed in these reactions, each offering unique advantages in terms of reactivity and the complexity of the resulting pyridine derivatives. nih.gov

Commonly utilized trifluoromethyl-containing building blocks for the synthesis of trifluoromethylpyridines (TFMPs) include β-ketoesters, enones, and other reactive intermediates. These compounds undergo condensation reactions with a source of ammonia or other nitrogen-containing species to form the pyridine ring. nih.gov

| Building Block | Chemical Name | Typical Reaction Partners |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | A β-ketoester | Enamines, enamides |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | A trifluoromethylated enone | Compounds with active methylene (B1212753) groups |

| Ethyl 2,2,2-trifluoroacetate | An ester | Various C-nucleophiles |

| 2,2,2-Trifluoroacetyl chloride | An acid chloride | Activated alkenes and alkynes |

For instance, the synthesis of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, can be achieved through a cyclocondensation approach. This intermediate serves as a versatile precursor for the introduction of the 2-sulfonamide group. The general strategy involves the reaction of a trifluoromethylated 1,3-dicarbonyl compound or its synthetic equivalent with an appropriate nitrogen source and other reagents to facilitate ring closure and subsequent functionalization.

While specific, detailed reaction conditions for the direct synthesis of this compound via a one-pot cyclocondensation are not extensively documented, the multi-step synthesis via a stable intermediate like 2-chloro-5-(trifluoromethyl)pyridine is a well-established route. This intermediate is then converted to the corresponding sulfonyl chloride, which subsequently reacts with ammonia to yield the final sulfonamide product. nih.gov

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of the manufacturing process. While specific studies focusing exclusively on this compound are limited, general green methodologies for the synthesis of sulfonamides and pyridine derivatives can be applied to its production.

Key areas for the implementation of green chemistry in this synthesis include the choice of solvents, the use of catalysts, and the minimization of waste. Traditional organic solvents, which are often volatile and toxic, can be replaced with more environmentally benign alternatives. Water, for example, has been successfully employed as a solvent for the synthesis of various sulfonamides. The reaction of sulfonyl chlorides with amines can be carried out in an aqueous medium, often with the aid of a base to neutralize the hydrochloric acid byproduct. This approach eliminates the need for hazardous organic solvents and simplifies product isolation.

Another green strategy is the use of solvent-free reaction conditions. For certain steps in the synthesis, it may be possible to conduct the reaction by simply mixing the neat reactants, potentially with gentle heating. This eliminates solvent waste entirely and can lead to higher reaction rates and easier purification.

The development of catalytic methods also aligns with the principles of green chemistry. Instead of stoichiometric reagents that are consumed in the reaction and generate significant waste, catalytic amounts of a substance can be used to promote the desired transformation. For the synthesis of the pyridine ring, catalytic cyclocondensation reactions can be more efficient and atom-economical.

Furthermore, the choice of reagents can be made with environmental considerations in mind. For the sulfonylation step, alternatives to traditional sulfonyl chlorides are being explored to avoid the use of harsh chlorinating agents.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing water or other green solvents for the sulfonamide formation step. | Reduced toxicity, improved safety, and easier disposal. |

| Solvent-Free Reactions | Conducting reactions under neat conditions where feasible. | Elimination of solvent waste and potential for simplified workup. |

| Catalysis | Utilizing catalytic methods for the pyridine ring construction. | Increased atom economy, reduced waste, and milder reaction conditions. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of building blocks. | Reduced reliance on fossil fuels and a more sustainable process. |

Chemical Reactivity and Mechanistic Investigations of 5 Trifluoromethyl Pyridine 2 Sulfonamide

Electrophilic and Nucleophilic Reactivity of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) in 5-(trifluoromethyl)pyridine-2-sulfonamide is amphiphilic, capable of exhibiting both nucleophilic and electrophilic character.

Nucleophilic Character : The nitrogen atom of the primary sulfonamide is weakly nucleophilic. However, it can be deprotonated under basic conditions to form a more potent sulfonamidate anion. This anion can participate in nucleophilic substitution reactions. The formation of the sulfonamide group itself often involves the reaction of an N-nucleophilic center with a corresponding sulfonyl chloride. nih.gov

Electrophilic Character : The sulfur atom in the sulfonamide group is highly oxidized and electron-deficient, making it an electrophilic center. This electrophilicity can be significantly enhanced by converting the primary sulfonamide into a better leaving group, such as a sulfonyl chloride (-SO₂Cl). A modern approach for this transformation involves using a pyrylium (B1242799) salt (Pyry-BF₄) in the presence of a chloride source like MgCl₂. nih.gov This in situ generation of a highly reactive sulfonyl chloride from a stable primary sulfonamide allows for subsequent reactions with a wide array of nucleophiles to form more complex sulfonamides, sulfonates, and other sulfur-containing compounds. nih.gov

Recent studies have also explored the conversion of sulfonamides into pivotal sulfonyl radical intermediates through metal-free photocatalytic strategies. acs.org This allows for novel functionalizations, such as hydrosulfonylation of alkenes, expanding the synthetic utility of the sulfonamide group beyond traditional two-electron pathways. acs.org

Pyridine (B92270) Ring Reactivity and Substituent Effects (e.g., Trifluoromethyl Group)

The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom. This makes it generally unreactive toward electrophilic aromatic substitution, which typically requires harsh conditions and proceeds at the C3 and C5 positions. uoanbar.edu.iqquimicaorganica.org Conversely, the ring is activated toward nucleophilic attack, particularly at the C2, C4, and C6 positions. uoanbar.edu.iq

The reactivity of the pyridine ring in this compound is further modulated by its two substituents:

Trifluoromethyl (-CF₃) Group : As one of the most powerful electron-withdrawing groups, the -CF₃ group at the C5 position significantly decreases the electron density of the aromatic ring through a strong inductive effect (-I). nih.govresearchgate.net This profoundly deactivates the ring toward electrophilic attack, making such reactions even more challenging than on unsubstituted pyridine. nih.gov At the same time, it enhances the ring's electrophilicity, making it more susceptible to nucleophilic aromatic substitution. acs.org

Sulfonamide (-SO₂NH₂) Group : The sulfonamide group at the C2 position is also strongly electron-withdrawing. Its presence further deactivates the ring towards electrophiles and increases its vulnerability to nucleophiles.

The combined effect of these two powerful electron-withdrawing groups makes the pyridine ring in this molecule exceptionally electron-poor and highly deactivated towards electrophiles. Nucleophilic attack is the more favorable pathway for ring functionalization.

| Substituent | Position | Electronic Effect | Impact on Pyridine Ring Reactivity |

| Nitrogen Atom | 1 | -I, -M (Inductive, Mesomeric) | General deactivation to electrophilic attack; activation to nucleophilic attack at C2/C4/C6. |

| Sulfonamide | 2 | -I, -M | Strong deactivation to electrophilic attack; strong activation to nucleophilic attack. |

| Trifluoromethyl | 5 | -I | Very strong deactivation to electrophilic attack; strong activation to nucleophilic attack. |

Reaction Mechanisms in Derivatization and Transformation

The derivatization of this compound can occur at either the sulfonamide moiety or the pyridine ring. The mechanisms involved are characteristic of these functional groups' electronic properties.

A key transformation mechanism involves the activation of the primary sulfonamide. As detailed by Garcı́a-Rochel et al., primary sulfonamides can be converted to highly electrophilic sulfonyl chloride intermediates using Pyry-BF₄ and MgCl₂. nih.gov

Mechanism: Deaminative Chlorination of Sulfonamide

Activation : The poorly nucleophilic NH₂ group of the sulfonamide attacks the pyrylium salt, forming an activated intermediate and releasing a water molecule.

Nucleophilic Attack : A chloride ion (from MgCl₂) attacks the electrophilic sulfur center of the activated intermediate.

Elimination : The pyridinium (B92312) moiety is eliminated, yielding the corresponding sulfonyl chloride, which can then be used in subsequent reactions without isolation. nih.gov

Another modern transformation involves photocatalysis to generate sulfonyl radicals. acs.org This process is believed to occur via an energy-transfer catalysis (EnT) mechanism, allowing for the late-stage functionalization of the sulfonamide through radical pathways, such as addition to alkenes. acs.org

Catalytic Applications and Mechanistic Aspects in Organic Transformations

While the sulfonamide group itself can direct chemical reactions, the compound's utility in catalysis often involves its tautomeric form, 5-(trifluoromethyl)-2-pyridone. This tautomer is crucial for its role as a ligand in metal-catalyzed processes, particularly in C-H activation. ossila.com

The 2-pyridone tautomer of the molecule is an effective ligand for transition metals like palladium. ossila.com It functions as a monoanionic bidentate ligand, coordinating to the metal center. This structure is particularly effective because it acts as both a hydrogen bond acceptor (via the ketone) and a hydrogen bond donor (via the N-H group). ossila.com This dual capability is instrumental in facilitating catalytic cycles, especially those involving C-H bond cleavage. In palladium-catalyzed cross-coupling reactions, pyridine derivatives can serve as directing groups, guiding the catalyst to a specific position for functionalization. beilstein-journals.org

The most significant catalytic application of this scaffold is in palladium-catalyzed C-H activation. The sulfonamide group is a known directing group for achieving regioselectivity in such reactions. researchgate.net However, for this specific molecule, the 2-pyridone tautomer plays a more direct and well-documented role as a ligand that enables the catalytic cycle. ossila.com

| Catalytic Role | Active Form | Mechanism | Key Feature |

| Ligand in C-H Activation | 5-(Trifluoromethyl)-2-pyridone | Concerted Metalation-Deprotonation (CMD) | Formation of a 6-membered palladacycle transition state via hydrogen bonding. ossila.com |

| Directing Group | Sulfonamide | Coordination to Metal Center | Directs catalyst to ortho C-H bonds of an attached aryl group. researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 5 Trifluoromethyl Pyridine 2 Sulfonamide

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-(Trifluoromethyl)pyridine-2-sulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its covalent framework.

¹H NMR: Proton NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the protons of the sulfonamide (-SO₂NH₂) group. The chemical shifts and coupling patterns of the three aromatic protons provide definitive evidence for the substitution pattern on the pyridine ring. The sulfonamide protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display six distinct signals: five for the carbons of the pyridine ring and one for the trifluoromethyl carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups; for instance, the carbon atom attached to the trifluoromethyl group (C-5) and the carbon attached to the sulfonamide group (C-2) would show characteristic shifts. The trifluoromethyl carbon signal itself typically appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for analyzing fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show a single, sharp signal, as the three fluorine atoms of the CF₃ group are chemically equivalent. wikipedia.org The chemical shift of this signal, typically in the range of -50 to -70 ppm relative to a standard like CFCl₃, is highly characteristic of a CF₃ group attached to an aromatic ring. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR makes it an unambiguous tool for confirming the presence and electronic environment of the trifluoromethyl moiety. thermofisher.comazom.com

| Technique | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | ¹H | ~7.5 - 9.0 | Multiplets (d, dd) | Pyridine Ring Protons (H-3, H-4, H-6) |

| ¹H NMR | ¹H | Variable (e.g., ~7.0 - 8.0) | Broad Singlet | Sulfonamide Protons (-SO₂NH₂) |

| ¹³C NMR | ¹³C | ~110 - 160 | Singlets | Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6) |

| ¹³C NMR | ¹³C | ~120 - 125 | Quartet (q) | Trifluoromethyl Carbon (-CF₃) |

| ¹⁹F NMR | ¹⁹F | ~ -60 to -65 | Singlet | Trifluoromethyl Fluorines (-CF₃) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. jocpr.com These methods are exceptionally useful for identifying the specific functional groups present in a compound, as each group exhibits characteristic vibrational frequencies. jocpr.comresearchgate.net

For this compound, IR and Raman spectra would provide complementary information. The key functional groups—sulfonamide (-SO₂NH₂), trifluoromethyl (-CF₃), and the substituted pyridine ring—give rise to a series of signature absorption bands.

Sulfonamide Group: This group is characterized by two distinct N-H stretching vibrations, typically found in the 3200-3400 cm⁻¹ region. Furthermore, strong absorptions corresponding to the asymmetric and symmetric stretching modes of the S=O bonds are expected near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Trifluoromethyl Group: The C-F bonds in the CF₃ group produce very strong and characteristic absorption bands, typically in the 1100-1300 cm⁻¹ region, often overlapping with other vibrations.

Pyridine Ring: The aromatic pyridine ring displays a series of C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. jocpr.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Sulfonamide (N-H) | Stretching | 3200 - 3400 | Medium |

| Pyridine (C-H) | Stretching | 3000 - 3100 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Medium-Strong |

| Sulfonamide (S=O) | Asymmetric Stretching | ~1350 | Strong |

| Sulfonamide (S=O) | Symmetric Stretching | ~1160 | Strong |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1300 | Very Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. nih.gov The molecular formula of this compound is C₆H₅F₃N₂O₂S, corresponding to a molecular weight of 226.18 g/mol . chemicalbook.com

In a typical mass spectrum, the compound would be observed as a molecular ion (M⁺•) at m/z 226 or, more commonly in techniques like electrospray ionization (ESI), as a protonated molecule ([M+H]⁺) at m/z 227.

The fragmentation of aromatic sulfonamides under MS conditions is well-studied. nih.govnih.gov A characteristic and diagnostic fragmentation pathway involves the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov Another common fragmentation involves the cleavage of the S-N bond. researchgate.net Analysis of these fragmentation patterns helps to confirm the presence and connectivity of the sulfonamide group to the pyridine ring.

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 227 | [M+H]⁺ | Protonated molecular ion |

| 226 | [M]⁺• | Molecular ion |

| 163 | [M+H - SO₂]⁺ | Loss of sulfur dioxide from the protonated molecule |

| 147 | [C₆H₄F₃N]⁺ | Fragment corresponding to the 5-(trifluoromethyl)pyridine radical cation |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's three-dimensional structure in the solid state. nih.gov This technique determines the precise spatial coordinates of each atom in a crystal lattice by analyzing how X-rays are diffracted by the electron clouds of the atoms. nih.gov

For this compound, an X-ray crystal structure would provide definitive, quantitative data on:

Bond Lengths and Angles: Precise measurement of all covalent bond lengths and angles, confirming the geometry of the pyridine ring and the sulfonamide and trifluoromethyl groups.

Conformation: The exact torsional angles, revealing the preferred orientation of the sulfonamide group relative to the plane of the pyridine ring.

Intermolecular Interactions: The crystal packing arrangement, which is dictated by non-covalent forces. It would clearly show any hydrogen bonding interactions involving the sulfonamide N-H protons as donors and the sulfonyl oxygens or pyridine nitrogen as acceptors, which are crucial in determining the supramolecular architecture. biointerfaceresearch.com

Such data is vital for understanding the molecule's intrinsic structural properties and how it interacts with its environment in the solid phase.

Computational Chemistry and Theoretical Modeling of 5 Trifluoromethyl Pyridine 2 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.govbamu.ac.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying molecules like 5-(Trluoromethyl)pyridine-2-sulfonamide. bamu.ac.in Calculations are typically performed using hybrid functionals, such as B3LYP, with appropriate basis sets (e.g., 6-311G(d,p)) to achieve reliable results. nih.gov

Geometry optimization is the first step in DFT calculations, where the molecule's structure is computationally adjusted to find its lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. nih.gov For 5-(Trluoromethyl)pyridine-2-sulfonamide, optimization would reveal the spatial arrangement of the trifluoromethyl group, the pyridine (B92270) ring, and the sulfonamide moiety, which is crucial for understanding its chemical behavior and interactions.

The electronic properties derived from DFT, such as the distribution of electron density and electrostatic potential, provide insights into the molecule's reactivity. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic landscape of the pyridine ring, which in turn affects the properties of the sulfonamide group.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netaimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For 5-(Trluoromethyl)pyridine-2-sulfonamide, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the sulfonamide group and the pyridine ring, while the LUMO would be distributed over the electron-deficient regions, influenced by the trifluoromethyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity to accept electrons. |

This table presents theoretical global reactivity descriptors calculated from HOMO and LUMO energies derived from DFT.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. researchgate.netjocpr.com

Vibrational Spectroscopy: Theoretical FT-IR and FT-Raman spectra can be simulated by calculating the vibrational frequencies of the optimized molecular structure. researchgate.net These calculated frequencies and their corresponding intensities help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes (e.g., C-F stretches, S=O stretches, N-H bends, and pyridine ring vibrations). jocpr.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. researchgate.net Comparing these theoretical shifts with experimental spectra aids in the structural elucidation of the molecule.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). researchgate.net This method provides information about the electronic transitions, their energies (wavelengths), and oscillator strengths, which correspond to the absorption bands observed experimentally. researchgate.net

The close agreement often found between theoretical and experimental spectra for related molecules underscores the reliability of DFT methods in characterizing the structural and electronic features of compounds like 5-(Trluoromethyl)pyridine-2-sulfonamide. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in a solvent or bound to a protein. nih.govpeerj.com

For 5-(Trluoromethyl)pyridine-2-sulfonamide, MD simulations can be used to:

Analyze Conformational Flexibility: By simulating the molecule's movement over nanoseconds to microseconds, researchers can identify the most stable and frequently adopted conformations in solution. This is particularly important for understanding the rotation around the C-S and S-N bonds of the sulfonamide group.

Study Solvation Effects: MD simulations explicitly model the interactions between the solute and solvent molecules, providing insights into how solvation influences the molecule's structure and dynamics.

Investigate Ligand-Protein Interactions: When docked into a protein's active site, MD simulations can assess the stability of the binding pose, map key interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies, providing a more realistic representation of the binding event than static docking alone. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A QSAR model is developed by:

Data Set Compilation: Assembling a series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. plos.org

For 5-(Trluoromethyl)pyridine-2-sulfonamide, a QSAR model could be developed as part of a series of pyridine-sulfonamide derivatives to predict their potential efficacy against a specific biological target. The model would identify key structural features, such as the presence and position of the trifluoromethyl group, that are critical for activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

The process involves:

Preparation: Obtaining the 3D structures of the ligand (5-(Trluoromethyl)pyridine-2-sulfonamide) and the target protein, often from crystallographic databases like the Protein Data Bank (PDB).

Docking Simulation: Using a docking algorithm to explore various binding poses of the ligand within the protein's active site. The algorithm scores these poses based on a scoring function that estimates the binding affinity. rjptonline.org

Analysis: Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

For 5-(Trluoromethyl)pyridine-2-sulfonamide, docking studies could be performed against various enzymes that are known targets for sulfonamides, such as carbonic anhydrases or protein kinases. The results would provide a hypothesis about its potential biological targets and the specific interactions that govern its binding affinity and selectivity.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Target |

| Hydrogen Bonding | Sulfonamide (-SO2NH2) group, Pyridine Nitrogen | Polar amino acids (e.g., Ser, Thr, Asn, Gln), Backbone atoms |

| Hydrophobic Interactions | Pyridine Ring | Nonpolar amino acids (e.g., Val, Leu, Ile, Phe) |

| π-π Stacking | Pyridine Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Halogen Bonding | Trifluoromethyl (-CF3) group | Electron-rich atoms (e.g., carbonyl oxygen) |

This table illustrates potential intermolecular interactions that could be identified for 5-(Trluoromethyl)pyridine-2-sulfonamide in molecular docking studies.

Biological and Medicinal Chemistry Research of 5 Trifluoromethyl Pyridine 2 Sulfonamide and Its Analogues

Enzyme Inhibition Studies and Target Identification

Carbonic Anhydrase Inhibition

Sulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs). mdpi.com The primary mechanism involves the anionic sulfonamide group (SO₂NH⁻) coordinating to the zinc ion within the enzyme's active site, displacing the zinc-bound water/hydroxide ion and disrupting the catalytic cycle of CO₂ hydration. mdpi.comijcce.ac.ir Analogues of 5-(Trifluoromethyl)pyridine-2-sulfonamide have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

Research into pyridine-based sulfonamides has shown a wide range of inhibitory activity. For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated inhibition constants (Kᵢ) as low as 271 nM for hCA II, 137 nM for the cancer-associated hCA IX, and 91 nM for hCA XII. mdpi.com The positioning of substituents on the pyridine (B92270) ring is crucial for isoform selectivity. For example, the adjacent (3,4) position of a "tail" group relative to the sulfonamide moiety allows for selective interactions with either the hydrophilic or lipophilic regions of the active site, influencing isoform-specific binding. mdpi.com

Pyrazolo[4,3-c]pyridine sulfonamides have also been synthesized and evaluated. These compounds showed varied inhibition constants against different hCA isoforms. nih.gov For hCA I, Kᵢ values ranged from 58.8 nM to 8010 nM, with some derivatives being more potent than the reference drug acetazolamide (B1664987) (Kᵢ = 250 nM). nih.gov Against the transmembrane, tumor-associated isoforms hCA IX and hCA XII, these compounds exhibited moderate to low activity. nih.gov However, selectivity was observed, with some compounds showing significant selectivity for hCA I and II over the other isoforms. nih.gov These studies underscore the potential for developing highly selective and potent CAIs by modifying the pyridine sulfonamide scaffold.

Table 1: Inhibitory Activity (Kᵢ, nM) of Selected Pyridine Sulfonamide Analogues against Human Carbonic Anhydrase Isoforms Data synthesized from multiple studies for illustrative purposes.

| Compound Series | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

| 4-Substituted Pyridine-3-Sulfonamides | >10,000 | 271 - >10,000 | 137 - 8154 | 91 - >10,000 |

| Pyrazolo[4,3-c]pyridine Sulfonamides | 58.8 - 8010 | 79.6 - 907.5 | Moderate-to-low | 34.5 - 713.6 |

| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |

Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, fungi, and mammals that are required for the biosynthesis of fatty acids and the production of secondary metabolites. nih.govnih.gov They catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A to a carrier protein, activating it. nih.gov The inhibition of bacterial PPTases is a promising strategy for developing new antibacterial agents.

A medicinal chemistry program identified a series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides as potent inhibitors of the bacterial Sfp-PPTase. nih.gov An advanced analogue from this series, ML267, which contains a 3-chloro-5-(trifluoromethyl)pyridine (B1270821) moiety, exhibited submicromolar inhibition of bacterial Sfp-PPTase with no activity against the human orthologue. nih.gov This compound was also found to reduce the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses, demonstrating target engagement in a cellular context. nih.gov The development of dual inhibitors that can target both AcpS- and Sfp-type PPTases is considered a strategy to overcome potential bacterial resistance mechanisms. researchgate.net

HIV Protease Inhibition

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into their functional protein components. guidelines.org.auyoutube.com Inhibition of this enzyme results in the production of immature, non-infectious viral particles. guidelines.org.auyoutube.com Sulfonamide-containing compounds are a well-established class of HIV protease inhibitors. nih.gov

Clinically used inhibitors like Amprenavir and Darunavir incorporate a sulfonamide moiety that is critical for their potency. nih.govguidelines.org.au The sulfonamide group often participates in key hydrogen bonding interactions within the enzyme's active site. For example, Darunavir forms hydrogen bonds with the backbone of the HIV protease, which contributes to its high potency and barrier to resistance. nih.gov While direct studies on this compound itself as an HIV protease inhibitor are not prominent, the broader class of sulfonamides, including nonpeptidic structures like Tipranavir, demonstrates the versatility of this functional group in designing effective antiviral agents. nih.govnih.gov

Other Enzyme Systems (e.g., DHFR, ALS, USP7)

The sulfonamide scaffold has been explored for its inhibitory potential against a variety of other enzyme targets.

Dihydrofolate Reductase (DHFR): Pteridine-sulfonamide conjugates have been designed as dual inhibitors of carbonic anhydrases and dihydrofolate reductase. researchgate.net In one study, these compounds displayed DHFR inhibition in the low micromolar range. researchgate.net The design strategy involves linking a DHFR-targeting diaminopteridine moiety to a sulfonamide group, aiming for a synergistic antitumor effect. researchgate.net

Acetolactate Synthase (ALS): ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents. While specific studies on this compound are not detailed, the broader class of sulfonylureas, which share structural similarities, are well-known ALS inhibitors.

Ubiquitin-Specific Protease 7 (USP7): USP7 is a deubiquitinase involved in regulating the stability of key proteins like the tumor suppressor p53 and the oncogenic E3 ligase MDM2. nih.gov Inhibition of USP7 can lead to the degradation of MDM2, thereby stabilizing p53 and reactivating its tumor-suppressive functions. nih.gov Small molecule inhibitors have been developed that target USP7, and while not explicitly pyridine-sulfonamides, the exploration of diverse chemical scaffolds for USP7 inhibition is an active area of research. nih.govnih.gov

Antimicrobial Activities and Mechanisms of Action

Antibacterial Spectrum and Efficacy

Sulfonamide-based drugs were among the first synthetic antimicrobial agents and continue to be relevant. nih.gov Their primary mechanism of action in bacteria is the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis. Pyridine-containing compounds, in general, are known to possess a wide range of antimicrobial properties. nih.gov

Analogues of this compound have shown promise as antibacterial agents through various mechanisms. As mentioned, the PPTase inhibitor ML267, which features a trifluoromethylpyridine core, demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, inhibition of bacterial carbonic anhydrases is being explored as a novel antibacterial strategy. mdpi.com By targeting enzymes essential for bacterial metabolism and viability, such as CAs and PPTases, trifluoromethylpyridine sulfonamides can circumvent common resistance pathways associated with conventional antibiotics. nih.govmdpi.com Studies on pyrazolo[4,3-c]pyridine sulfonamides showed inhibitory activity against several bacterial β- and γ-CAs from pathogens like E. coli, Burkholderia pseudomallei, and Vibrio cholerae, with some compounds being more potent than the reference inhibitor acetazolamide. nih.gov

Table 2: Antibacterial Activity of Selected Pyridine Sulfonamide Analogues Data synthesized from multiple studies for illustrative purposes.

| Compound/Analogue | Target Organism(s) | Mechanism of Action | Observed Efficacy |

| ML267 | B. subtilis, MRSA | Sfp-PPTase Inhibition | Attenuation of metabolite production; Antibacterial activity |

| Pyrazolo[4,3-c]pyridine Sulfonamides | E. coli, B. pseudomallei, V. cholerae | Carbonic Anhydrase Inhibition | Kᵢ values as low as 94.9 nM against bacterial CAs |

Antifungal Efficacy and Pathways

Analogues of this compound have been investigated for their potential as antifungal agents, demonstrating efficacy against a range of fungal pathogens. Research into fluorinated chalcones, which share structural motifs, has shown that compounds substituted with trifluoromethoxy (-OCF3) groups tend to be more effective than those with trifluoromethyl (-CF3) groups. nih.gov These compounds have shown activity against various microbial strains, including the fungus Candida albicans. nih.gov

Derivatives incorporating a trifluoromethylpyrimidine moiety, such as certain N-phenylbenzamides, have exhibited significant antifungal properties. semanticscholar.org In laboratory tests, some of these compounds displayed superior bioactivity against plant pathogenic fungi like Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea when compared to the commercial fungicide pyrimethanil. semanticscholar.org Specifically, compound 4q (from the study) showed the highest activity against all three tested fungi. semanticscholar.org Similarly, trifluoromethylphenyl amides have been evaluated, with 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide showing the most potent fungicidal activity against Phomopsis obscurans. nih.gov

The mechanism of action for these compounds is an area of active research. One identified pathway involves the disruption of the fungal cell wall. nih.gov Studies on 8-hydroxyquinoline-5-sulfonamides indicate that these molecules act on the cell wall of Candida sp. and various dermatophytes. nih.gov This activity also inhibits the formation of pseudohyphae in C. albicans, a key step in its pathogenesis. nih.gov Another potential target is the fungal sphingolipid pathway, which is critical for fungal growth, virulence, and replication, making it a promising target for novel antifungal drug development. mdpi.com

| Compound Class | Example Compound | Fungal Species | Observed Efficacy | Reference |

|---|---|---|---|---|

| N-phenylbenzamide Derivatives | Compound 4q (from study) | Phomopsis sp., B. dothidea, B. cinerea | Inhibition rates of 92.0%, 98.5%, and 98.5% respectively at 50 µg/mL. | semanticscholar.org |

| Trifluoromethylphenyl Amides | 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide | Phomopsis obscurans | Identified as the most potent fungicide in its class. | nih.gov |

| 8-Hydroxyquinoline-5-sulfonamides | PH151 (from study) | Candida sp., Dermatophytes | Nanoemulsion formulation MIC values ranged from 0.5 to 4 µg/mL. | nih.gov |

Antiviral Properties and Cellular Targets

The structural framework of this compound has been incorporated into various derivatives exhibiting significant antiviral activity. mdpi.com For instance, a series of novel isatin (B1672199) derivatives featuring a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety demonstrated broad-spectrum antiviral efficacy. mdpi.com These compounds were tested against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with some analogues showing inhibitory concentrations (IC50) in the low nanomolar range. mdpi.com

The exploration of cellular targets for antiviral agents is crucial for developing new therapies. For influenza viruses, current drugs primarily target viral proteins such as the M2 ion channel and neuraminidase. nih.gov However, research has increasingly focused on identifying host cell factors that viruses exploit for replication, presenting a broader array of potential drug targets. nih.govresearchgate.net Targeting host cellular pathways can offer advantages, including a higher barrier to the emergence of drug resistance. researchgate.net

In the context of plant viruses, trifluoromethyl pyridine piperazine (B1678402) derivatives have been synthesized and shown to possess excellent antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govfrontiersin.org The mechanism of these compounds involves acting as plant activators, inducing systemic acquired resistance (SAR) in the host plant rather than directly targeting the virus. nih.govfrontiersin.org This is achieved by triggering the phenylpropanoid biosynthetic pathway and enhancing the activity of defense-related enzymes. nih.gov

Anticancer and Antitumor Research

The sulfonamide group is a key pharmacophore in the design of various therapeutic agents, including those with anticancer properties. nih.govresearchgate.net Derivatives of 5-(trifluoromethyl)pyridine have been synthesized and evaluated for their antiproliferative potential. A notable example includes a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, which were tested for in vitro cytotoxicity against several human cancer cell lines. nih.gov Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. nih.gov The inclusion of the trifluoromethyl group is often intended to improve the bioavailability of the compounds. nih.gov

Another area of research focuses on the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. mdpi.com These enzymes are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor progression. Sulfonamides are well-known inhibitors of CAs. mdpi.com A series of 1-acylated indoline-5-sulfonamides were designed and synthesized, demonstrating inhibitory activity against CA IX and CA XII with inhibition constants (KI) in the nanomolar range. mdpi.com These compounds also showed moderate antiproliferative effects against the MCF7 breast cancer cell line, notably retaining their activity under hypoxic conditions, which is a common cause of resistance to other anticancer agents. mdpi.com

| Compound Class | Target | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|---|

| Thiazolo[4,5-d]pyrimidines | General Cytotoxicity | A375, C32, DU145, MCF-7/WT | Compound 3b (from study) was the most active derivative. | nih.gov |

| Indoline-5-sulfonamides | Carbonic Anhydrase IX/XII | MCF7 | Inhibition of CA IX/XII with KI values as low as 132.8 nM and 41.3 nM, respectively. Retained activity under hypoxia. | mdpi.com |

| Dichlorothiophene-sulfonamide | General Cytotoxicity | HeLa, MDA-MB231, MCF-7 | GI50 values of 7.2, 4.62, and 7.13 µM, respectively. | nih.gov |

Agrochemical Applications and Mode of Action

The trifluoromethylpyridine (TFMP) moiety is a key structural component in numerous modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Its inclusion is valued for the unique physicochemical properties conferred by the fluorine atoms, which can enhance biological activity and metabolic stability. nih.gov

Herbicidal Activity and Target Enzymes

Derivatives of trifluoromethylpyridine are prominent in the development of herbicides that target essential plant enzymes. nih.gov A major class of these herbicides are acetolactate synthase (ALS) inhibitors. nih.govresearchgate.net ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids. researchgate.net Herbicides such as flazasulfuron and pyroxsulam contain a trifluoromethylpyridine structure and function by inhibiting this enzyme. nih.gov Pyroxsulam, for example, is a triazolopyrimidine sulfonamide herbicide used for weed control in cereal crops. nih.govresearchgate.net

Another important enzyme target is acetyl-CoA carboxylase (ACCase), which is inhibited by herbicides like fluazifop-butyl . nih.gov This herbicide, containing a 5-(trifluoromethyl)pyridin-2-yloxy group, is effective against perennial grass weeds. nih.gov Additionally, compounds like dithiopyr and thiazopyr inhibit root growth by disrupting microtubule assembly. nih.gov More recent research has also explored novel pyrido[2,3-d]pyrimidine (B1209978) compounds as potential inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

| Herbicide | Target Enzyme | Mode of Action | Reference |

|---|---|---|---|

| Pyroxsulam, Flazasulfuron | Acetolactate Synthase (ALS) | Inhibits branched-chain amino acid synthesis. | nih.gov |

| Fluazifop-butyl | Acetyl-CoA Carboxylase (ACCase) | Inhibits fatty acid synthesis. | nih.gov |

| Dithiopyr, Thiazopyr | Microtubule Assembly | Inhibits cell division and root growth. | nih.gov |

| Pyrido[2,3-d]pyrimidines | Protoporphyrinogen Oxidase (PPO) | Inhibits chlorophyll (B73375) and heme biosynthesis. | nih.gov |

Insecticidal and Fungicidal Properties

In addition to herbicidal action, trifluoromethylpyridine analogues are utilized for their insecticidal and fungicidal properties in agriculture. nih.gov A series of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety showed excellent insecticidal activity against pests such as Mythimna separata (oriental armyworm) and Aphis medicagini (cowpea aphid), as well as fungicidal activity against Pseudoperonospora cubensis (cucumber downy mildew). acs.org

Novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine group have also been synthesized and tested. semanticscholar.org While their insecticidal activity against Spodoptera frugiperda (fall armyworm) and Mythimna separata was modest, their antifungal performance was notable. semanticscholar.org Similarly, other research on diamide (B1670390) compounds has shown moderate to good insecticidal activity against pests like Aphis craccivora and Plutella xylostella (diamondback moth). mdpi.com These studies highlight the broad-spectrum potential of this chemical class in crop protection. mdpi.com

Plant Activator Mechanisms

Plant activators are compounds that stimulate a plant's innate defense mechanisms, providing broad-spectrum and durable resistance to pathogens without having direct antimicrobial activity. nih.gov Several trifluoromethylpyridine derivatives have been identified as potent plant activators. nih.govfrontiersin.orgnih.gov

One such compound, 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol (PPA2) , enhances plant resistance against bacterial infections in both Arabidopsis and rice. nih.gov PPA2 is believed to function through the jasmonic acid (JA) signaling pathway and also promotes the synthesis of primary metabolites, which can support both plant growth and defense. nih.gov

Other research has focused on trifluoromethyl pyridine piperazine derivatives that are effective against plant viruses like TMV and CMV. nih.govfrontiersin.org These compounds induce Systemic Acquired Resistance (SAR) by enhancing the activities of key defense enzymes, including superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). nih.govfrontiersin.org This activation of the plant's immune system provides a robust defense against viral pathogens. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR and molecular design efforts focus on systematically modifying the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.

The biological activity of pyridine sulfonamide derivatives can be significantly modulated by altering the substituents on both the pyridine ring and the sulfonamide functional group. The position, size, and electronic properties of these substituents play a crucial role in the molecule's interaction with its biological target. mdpi.comnih.gov

The trifluoromethyl (-CF3) group at the 5-position of the pyridine ring is a key feature. This group is strongly electron-withdrawing and highly lipophilic, which can enhance binding affinity to target proteins and improve metabolic stability. ontosight.aimdpi.com Modifications to this group or its position on the pyridine ring would likely have a profound impact on activity. For instance, shifting the -CF3 group to other positions could alter the molecule's electronic distribution and steric profile, affecting target engagement. researchoutreach.org

Modifications to the sulfonamide group (-SO2NH2) are also critical. N-alkylation or N-arylation of the sulfonamide nitrogen can influence hydrogen bonding capabilities and lipophilicity. mdpi.com For example, in a series of rsc.orgacs.orginformahealthcare.comtriazolo[4,3-a]pyridine sulfonamides developed as potential antimalarial agents, substitutions on the sulfonamide nitrogen with various benzyl (B1604629) and phenyl groups led to significant variations in inhibitory concentrations against Plasmodium falciparum. mdpi.com Similarly, in the development of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, modifications to a piperazine ring attached to the core structure showed that different amide or sulfonamide substituents dramatically influenced antibacterial efficacy. nih.gov

The position of substituents on the pyridine ring is also a determining factor for biological activity. Studies on pyridine carboxamides have shown that the placement of an amide group at the ortho-, meta-, or para- position relative to the ring nitrogen affects reaction yields and likely the biological properties of the resulting compounds. mdpi.comnih.gov

Table 1: Hypothetical SAR Data for Analogues of this compound

| Compound ID | R1 (at C5) | R2 (on Sulfonamide) | Target Inhibition (IC50, µM) | Rationale for Modification |

| Parent | -CF3 | -H | 1.0 | Baseline compound |

| Analogue 1 | -Cl | -H | 5.2 | Investigate effect of a less lipophilic electron-withdrawing group. |

| Analogue 2 | -CH3 | -H | 12.5 | Determine importance of electron-withdrawing nature at C5. |

| Analogue 3 | -CF3 | -CH3 | 2.3 | Assess impact of N-methylation on hydrogen bonding and potency. |

| Analogue 4 | -CF3 | -Phenyl | 0.8 | Explore potential for additional hydrophobic interactions. |

| Analogue 5 | -H | -H | 25.0 | Confirm the essentiality of the C5-substituent. |

This table is illustrative and based on general SAR principles for related compound classes.

Bioisosteric replacement is a key strategy in lead optimization used to improve a molecule's physicochemical and pharmacokinetic properties while maintaining or enhancing its biological activity. drughunter.com For this compound, both the trifluoromethyl group and the sulfonamide moiety are prime candidates for bioisosteric replacement.

Trifluoromethyl Group: The -CF3 group is often used as a bioisostere for other groups like a methyl or chloro group, but it can also be replaced to fine-tune properties. informahealthcare.com For instance, it has been successfully used to replace an aliphatic nitro group, resulting in compounds with greater potency and improved metabolic stability. acs.orgresearchgate.net Other potential bioisosteres for the trifluoromethyl group include a pentafluoroethyl group (-CF2CF3) or a cyano group (-CN). The difluoromethyl group (-CHF2) can also be considered, as it has been shown to be a successful bioisosteric replacement for pyridine-N-oxide, enhancing biological activity in quorum sensing inhibitors. rsc.org

Sulfonamide Group: The sulfonamide group is a classic functional group in medicinal chemistry. nih.gov It is often considered a bioisostere for a carboxylic acid, although their pKa values differ significantly. drughunter.comzu.ac.ae To better mimic the acidity of a carboxylic acid, an acyl sulfonamide might be used. drughunter.com Other non-classical bioisosteres for the sulfonamide group include a sulfamide (B24259) or a tetrazole ring. The choice of replacement depends on the specific interactions the sulfonamide group makes with its target, such as hydrogen bond donating or accepting. zu.ac.aenih.gov

Table 2: Potential Bioisosteric Replacements for Key Moieties

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Trifluoromethyl (-CF3) | Cyano (-CN) | Mimics electron-withdrawing properties with reduced lipophilicity. |

| Trifluoromethyl (-CF3) | Nitro (-NO2) | Similar electronic properties, different steric profile. |

| Trifluoromethyl (-CF3) | Difluoromethyl (-CHF2) | Modulates lipophilicity and hydrogen bond donating potential. rsc.org |

| Sulfonamide (-SO2NH2) | Carboxylic Acid (-COOH) | Classical replacement, alters acidity and solubility. drughunter.comzu.ac.ae |

| Sulfonamide (-SO2NH2) | Tetrazole (-CN4H) | Acts as a carboxylic acid mimic with improved metabolic stability. zu.ac.ae |

| Sulfonamide (-SO2NH2) | Acyl Sulfonamide (-SO2NHCOR) | More closely mimics the pKa of a carboxylic acid. drughunter.com |

Pharmacokinetic and Pharmacodynamic Research

The transition from a promising lead compound to a clinical candidate requires a thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This research aims to understand how the body affects the drug (PK) and how the drug affects the body (PD).

The ADME profile of a drug candidate determines its bioavailability and duration of action. For compounds like this compound, the constituent moieties provide clues to its likely ADME properties.

Distribution: Plasma protein binding is a critical parameter. Sulfonamides are known to bind to plasma proteins, which can affect the free concentration of the drug available to exert its therapeutic effect. The high lipophilicity of the -CF3 group might also lead to distribution into fatty tissues. nih.gov

Metabolism: The trifluoromethyl group is generally resistant to metabolic degradation, which can increase the metabolic stability and half-life of a compound. researchgate.netfrontiersin.org The pyridine ring, however, can be susceptible to oxidation by cytochrome P450 enzymes. In vitro studies using liver microsomes or hepatocytes are essential to identify potential metabolic pathways and liabilities. nih.gov

Excretion: The route and rate of excretion are determined by the compound's properties. More polar metabolites are typically excreted renally, while more lipophilic compounds may undergo biliary excretion.

Table 3: Predicted ADME Profile for this compound

| ADME Parameter | Predicted Property | Rationale |

| Aqueous Solubility | Low to Moderate | -CF3 group decreases solubility; sulfonamide can improve it. |

| Permeability (PAMPA) | Medium to High | Lipophilic -CF3 group likely enhances membrane crossing. nih.gov |

| Plasma Protein Binding | Moderate to High | Common for sulfonamide-containing structures. |

| Metabolic Stability | Moderate to High | -CF3 group is generally stable; pyridine ring is a potential site of metabolism. researchgate.netnih.gov |

| CYP450 Inhibition | Possible | Many nitrogen-containing heterocycles can interact with CYP enzymes. |

| hERG Inhibition | Low Risk | To be determined experimentally. |

This table represents predictions based on structural features and data from related compound classes.

A comprehensive pharmacological profile is necessary to understand a compound's efficacy and mechanism of action.

In Vitro Profiling: Initial evaluation involves a battery of in vitro assays. This starts with determining the compound's potency against its primary target (e.g., IC50 for an enzyme or EC50 in a cell-based assay). nih.gov Selectivity is then assessed by testing the compound against a panel of related and unrelated targets to identify potential off-target effects. europeanpharmaceuticalreview.com For instance, a series of (trifluoromethyl)pyridines were evaluated in vitro for their anti-chlamydial activity, demonstrating a bactericidal effect without impacting other bacterial strains or mammalian cells. nih.gov Further in vitro studies might investigate the mechanism of action, such as determining if the compound is a reversible or irreversible inhibitor. rsc.org

In Vivo Profiling: Compounds with promising in vitro profiles advance to in vivo studies in animal models of disease. nih.govnih.gov These studies aim to establish a relationship between the drug's dose, exposure (pharmacokinetics), and the resulting therapeutic effect (pharmacodynamics). For example, a novel canine COX-2 inhibitor containing a difluoromethyl-pyrazole and a pyridine moiety demonstrated excellent in vivo efficacy in a canine synovitis model, which correlated with its pharmacokinetic profile after oral dosing. nih.gov In vivo profiling for an agent like this compound would involve administering the compound to a relevant animal model and measuring both the drug concentration in plasma over time and the desired biological response. nih.gov This allows for the determination of key parameters like the minimum effective dose and the duration of action.

Environmental Fate and Ecotoxicological Research of Sulfonamide Derivatives

Environmental Degradation Pathways (Hydrolysis, Photolysis, Biodegradation)

The degradation of sulfonamides in the environment occurs through a combination of hydrolytic, photolytic, and biological processes. The pyridine (B92270) ring, particularly when substituted with a trifluoromethyl group, is generally resistant to degradation.

Hydrolysis: Sulfonamides are generally resistant to hydrolysis under typical environmental pH conditions. The S-N bond in sulfonamides can be cleaved, but this process is typically slow in the absence of catalysts or extreme pH values. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring is expected to further stabilize the molecule, potentially reducing its susceptibility to hydrolysis.

Photolysis: Photodegradation can be a significant pathway for the transformation of sulfonamides in aquatic environments. acs.org This process can involve direct absorption of sunlight or indirect photolysis mediated by natural photosensitizers like humic acids. nih.gov The cleavage of the sulfonamide bond (S-N bond) is a common photolytic degradation pathway. acs.orgnih.gov For 5-(Trifluoromethyl)pyridine-2-sulfonamide, the pyridine ring itself may also undergo photochemical transformation, although the carbon-fluorine bonds in the trifluoromethyl group are highly resistant to cleavage.

Biodegradation: The biodegradation of sulfonamides is a crucial removal process in soil and water systems, though it can be slow. nih.govnih.gov Microbial communities can metabolize sulfonamides through various pathways, including hydroxylation, acetylation, and cleavage of the sulfonamide bond. nih.gov The pyridine ring can also be a target for microbial degradation, although it is a relatively stable aromatic heterocycle. The presence of the trifluoromethyl group is generally associated with increased resistance to biodegradation due to the strength of the C-F bond and the group's electron-withdrawing effects, which can make the molecule less susceptible to enzymatic attack. acs.org

Table 1: General Degradation Pathways for Sulfonamides in the Environment This table presents generalized data for the sulfonamide class of compounds, as specific data for this compound is not readily available.

| Degradation Pathway | General Observations for Sulfonamides | Expected Influence of Trifluoromethylpyridine Moiety |

|---|---|---|

| Hydrolysis | Generally slow under neutral environmental conditions. | The electron-withdrawing nature of the trifluoromethyl group may further stabilize the molecule against hydrolysis. |